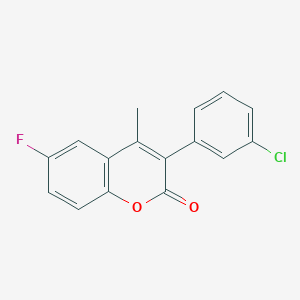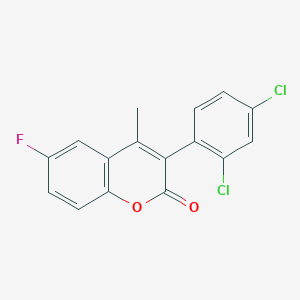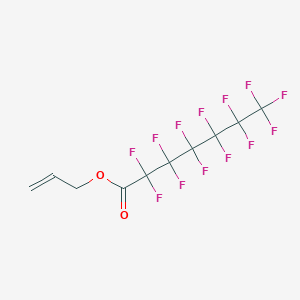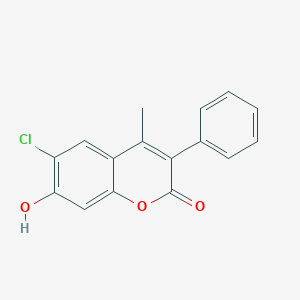
2-(Trifluoromethylthio)phenacyl bromide
概要
説明
2-(Trifluoromethylthio)phenacyl bromide is a chemical compound that is used in scientific research . It is a versatile intermediate that can be synthesized in a wide range of chemical reactions .
Chemical Reactions Analysis
Phenacyl bromides, including 2-(Trifluoromethylthio)phenacyl bromide, have been used as starting materials in synthesizing various compounds . For instance, they have been used in the synthesis of heterocyclic compounds via multicomponent reactions . A specific reaction involving phenacyl bromides is their photoinduced reductive debromination using pyridoxal 5′-phosphate (PLP) .科学的研究の応用
Heterocyclic Compound Synthesis
Phenacyl bromide serves as an excellent intermediate for synthesizing heterocyclic compounds. Over the past decade, pharmaceutical and organic chemists have explored its potential due to its affordability, versatility, and efficiency. Researchers have harnessed phenacyl bromide in diverse chemical reactions, leading to the creation of novel materials. Notably, it has played a crucial role in recent synthetic advances .
Multicomponent Reactions (MCRs)
One-pot, multicomponent reactions (MCRs) are powerful tools for constructing complex molecules efficiently. Phenacyl bromide has been a key player in MCRs, allowing the streamlined synthesis of natural and unnatural products. These reactions save time, energy, and resources, making them highly attractive in organic and medicinal chemistry. Researchers have harnessed phenacyl bromide’s reactivity to build intricate molecular scaffolds .
Photoinduced Dehalogenation
Interestingly, phenacyl bromide derivatives can undergo photoinduced reductive dehalogenation. In the absence of enzymes, pyridoxal phosphate (PLP) mediates the dehalogenation of phenacyl bromides under cyan light-emitting diode (LED) irradiation. This discovery sheds light on potential applications in photochemistry and enzyme mimicry .
Trifluoromethylpyridine Synthesis
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is a crucial intermediate for synthesizing fluazifop, an herbicide. Phenacyl bromide plays a pivotal role in obtaining 2,5-CTF through a simple one-step reaction. This application highlights its significance in agrochemical research .
These applications demonstrate the versatility and impact of 2-(Trifluoromethylthio)phenacyl bromide across various scientific fields. Whether in heterocyclic synthesis, multicomponent reactions, or photochemistry, this compound continues to contribute to cutting-edge research and innovation. 🌟
作用機序
Target of Action
It’s worth noting that trifluoromethylpyridines, which share a similar structural motif, are used in the agrochemical and pharmaceutical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to interact with their targets in a way that combines the unique properties of the fluorine atom and the pyridine moiety .
Biochemical Pathways
Thiophene-based analogs, which may share some similarities, have been noted for their potential as biologically active compounds and their role in the synthesis of advanced compounds with a variety of biological effects .
Result of Action
Phenacyl bromide analogs have been noted for their role as a versatile organic intermediate in the synthesis of heterocyclic compounds .
Safety and Hazards
将来の方向性
The use of phenacyl bromide analogs, including 2-(Trifluoromethylthio)phenacyl bromide, in the synthesis of heterocyclic compounds is a growing area of interest . They are expected to play a significant role in the development of new methods for creating biologically important heterocyclic scaffolds . Furthermore, the unique physicochemical properties of compounds containing the trifluoromethyl group are expected to lead to many novel applications in the future .
特性
IUPAC Name |
2-bromo-1-[2-(trifluoromethylsulfanyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3OS/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGNRCUHRINMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222818 | |
| Record name | 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)phenacyl bromide | |
CAS RN |
544429-24-5 | |
| Record name | 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544429-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[2-[(trifluoromethyl)thio]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[(1-Indolyl)methyl]-3-methylisoxazole](/img/structure/B3042203.png)






